6-silaspiro[5.5]undecan-3-amine hydrochloride
Description
Properties
IUPAC Name |
6-silaspiro[5.5]undecan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NSi.ClH/c11-10-4-8-12(9-5-10)6-2-1-3-7-12;/h10H,1-9,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITXLQUWFZRJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[Si]2(CC1)CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrosilylation-Based Cyclization
The most widely reported method involves intramolecular hydrosilylation of bis(alkenyl)silane precursors (Table 1). Adapted from the synthesis of 2,2,8,8-tetramethyl-1,7-dioxa-6-silaspiro[5.5]undecane, this route achieves spirocycle formation through boron-catalyzed Si–H addition.
Procedure :
- Precursor Synthesis : Dichlorosilane reacts with 2-methylpent-4-en-2-ol in diethyl ether under 1-methylimidazole catalysis, yielding bis((2-methylpent-4-en-2-yl)oxy)silane (S3).
- Cyclization : S3 undergoes B(C$$6$$F$$5$$)$$_3$$-catalyzed (2 mol%) hydrosilylation in dichloromethane at 25°C for 12 h, forming the spirocyclic intermediate.
- Amination : The ether oxygen at position 3 is replaced via nucleophilic substitution with aqueous ammonia under pressurized conditions (80°C, 48 h).
- Salt Formation : Free amine is treated with HCl gas in anhydrous THF to precipitate the hydrochloride salt.
Key Data :
- Yield: 67% for cyclization; 58% overall after amination
- Purity: >95% by HPLC (UV detection at 254 nm)
Table 1: Hydrosilylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | B(C$$6$$F$$5$$)$$_3$$ (2 mol%) | |
| Temperature | 25°C | |
| Solvent | Dichloromethane | |
| Reaction Time | 12 h |
Reductive Amination of Silaspiro Ketones
An alternative pathway employs reductive amination of 6-silaspiro[5.5]undecan-3-one (Figure 1):
- Ketone Synthesis : Oxidation of the corresponding alcohol with pyridinium chlorochromate (PCC).
- Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol (pH 6.5, 60°C, 24 h).
- Hydrochloride Formation : Salt precipitation using HCl-saturated diethyl ether.
Advantages :
- Avoids hazardous Si–H intermediates
- Enables stereochemical control via chiral amines
Limitations :
Direct Ring-Closing Metathesis
Emerging methodologies utilize Grubbs II catalyst for silicon-tethered diene metathesis (Equation 1):
$$
\text{Si(CH}2\text{CH=CH}2\text{)}2(\text{OCH}3)2 + \text{NH}2\text{CH}2\text{CH=CH}2 \xrightarrow{\text{Grubbs II}} \text{6-silaspiro[5.5]undecan-3-amine} + 2\text{CH}2=\text{CH}2
$$
Conditions : 5 mol% catalyst, toluene, 80°C, 8 h.
Yield : 38% (requires further optimization).
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
6-Silaspiro[5.5]undecan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-containing oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
6-silaspiro[5.5]undecan-3-amine hydrochloride is being researched for its potential as a therapeutic agent due to its unique structural properties:
- Analgesic Activity : Studies have shown that derivatives of this compound exhibit significant analgesic properties, making them potential candidates for pain management therapies. For instance, certain derivatives demonstrated potent activity against the μ-opioid receptor, which is crucial for pain relief strategies .
Anticonvulsant Properties
Research has indicated that compounds related to this compound possess anticonvulsant activities:
- In vivo studies revealed that specific derivatives provided substantial protection against induced seizures in animal models, showcasing their potential in treating epilepsy .
The biological activity of this compound can be attributed to its interactions with various receptors:
- Sigma-1 Receptor Interaction : The compound has shown significant affinity for the sigma-1 receptor, which is involved in numerous neurological processes and could be targeted for conditions such as depression and neurodegenerative diseases .
- μ-Opioid Receptor Activity : Certain derivatives have been identified as effective agonists at the μ-opioid receptor, which may provide pain relief while necessitating careful evaluation of their safety profiles to mitigate addiction risks associated with opioid use .
Analgesic Testing
A series of experiments were conducted to evaluate the analgesic properties of derivatives of this compound:
| Compound | Ki (nM) | Analgesic Activity | Reference |
|---|---|---|---|
| 4-Methyl Compound | 6 ± 1.5 | Active in writhing test | |
| Other Derivatives | 307 ± 183 | Inactive in hot plate test |
This table summarizes findings from various studies, indicating that while some derivatives are highly effective analgesics, others may not exhibit significant activity.
Mechanism of Action
The mechanism of action of 6-Silaspiro[5.5]undecan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
2.1.1. Spiro[5.5]undecan-3-amine (Spiran Amine)
The parent compound lacks the silicon atom and hydrochloride salt. It inhibits wild-type A/M2, L26F, and V27A mutants with IC₅₀ values comparable to 6-silaspiro derivatives. In SSM electrode assays, it achieves ~70% inhibition of wild-type M2 at 100 μM, outperforming amantadine against mutants .
2.1.2. N-(Spiro[5.5]undecan-3-yl)-[1,1′-biphenyl]-4-carboxamide
This derivative replaces the amine with a biphenyl carboxamide group. Synthesized in 84% yield, it demonstrates altered pharmacokinetics due to increased hydrophobicity, though its M2 inhibition efficacy remains uncharacterized .
2.1.3. Spiro[5.5]undecan-3-amine, N-butyl-, hydrochloride A butyl-substituted analog with a hydrochloride salt.
Pharmacological Activity Comparison
Table 1: Inhibition of M2 Channel Activity by 6-Silaspiro[5.5]undecan-3-amine Hydrochloride and Analogs
Key Findings:
- Superior Mutant Inhibition: 6-Silaspiro derivatives retain efficacy against V27A and L26F mutants, whereas amantadine fails due to steric hindrance from mutations .
- Voltage Independence: Unlike amantadine, 6-silaspiro compounds exhibit voltage-independent binding, attributed to interaction with the N-terminal lumen rather than the transmembrane domain .
- Synthetic Accessibility: The biphenyl carboxamide derivative (84% yield) highlights scalability challenges compared to simpler amine salts .
Table 2: Physicochemical Properties
Safety Considerations:
- Hydrophobic derivatives (e.g., biphenyl carboxamide) may pose formulation challenges due to poor aqueous solubility .
Biological Activity
6-Silaspiro[5.5]undecan-3-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antiviral applications. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the spirocyclic amine class, characterized by a unique bicyclic structure that contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 203.75 g/mol. The compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability in aqueous environments.
| Property | Value |
|---|---|
| Molecular Formula | C11H22ClN |
| Molecular Weight | 203.75 g/mol |
| CAS Number | 2126-94-5 |
| Purity | ≥ 97% |
Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. These interactions are crucial for modulating neuronal excitability and have implications in treating conditions such as anxiety and epilepsy.
GABA Receptor Interaction:
- Binding Affinity: Studies have shown that analogs of this compound exhibit varying affinities for GABA receptors, with some demonstrating significant enhancement of receptor activity. For example, a related compound displayed a binding affinity of at GABA receptors, indicating its potential as a positive allosteric modulator .
Neuropharmacological Effects
The neuropharmacological profile of this compound suggests potential anxiolytic and anticonvulsant properties. In vitro studies have demonstrated that compounds within this class can potentiate GABAergic signaling, which is beneficial in managing anxiety disorders.
Case Study:
A study involving a related spirocyclic compound showed significant anxiolytic effects in animal models, where the administration resulted in reduced anxiety-like behaviors measured through elevated plus maze tests .
Antiviral Activity
There is also emerging evidence supporting the antiviral efficacy of spirocyclic compounds against influenza viruses. Specifically, derivatives have been tested against wild-type and mutant strains of the M2 proton channel in influenza A virus.
Inhibition Studies:
- Compounds similar to 6-silaspiro[5.5]undecan-3-amine were evaluated using two-electrode voltage clamp assays on Xenopus oocytes expressing the M2 channel. Results indicated that certain derivatives inhibited the channel activity with IC50 values in the low micromolar range, demonstrating their potential as antiviral agents .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Spirocompound A | 0.29 | M2-V27A mutant channel |
| Spirocompound B | 0.50 | Wild-type M2 channel |
Safety and Toxicology
While exploring the biological activities of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that the compound may pose risks such as skin irritation and acute toxicity if ingested . Therefore, appropriate handling and safety measures should be implemented during research and application.
Q & A
Q. Basic
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact ().
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
- Storage : Tightly sealed containers in dry, well-ventilated areas away from ignition sources .
- Spill Management : Sweep/vacuum spills into sealed containers; avoid environmental release .
How can stereochemical outcomes be controlled during synthesis?
Advanced
Stereoselectivity is influenced by:
- Reducing Agents : Sodium triacetoxyborohydride (STAB) for reductive amination minimizes racemization .
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., tris(hydroxymethyl)aminomethane derivatives) to bias spirocyclic ring formation .
- Chromatographic Resolution : Preparative HPLC (e.g., MeOH:MeCN gradients) separates diastereomers, as seen in spiropiperidine derivatives .
What advanced methods validate antiviral activity for this compound?
Q. Advanced
- In Vitro Assays : Electrophysiology in Xenopus oocytes to measure ion channel inhibition (e.g., M2 proton channel blocking) .
- In Vivo Models : Plaque reduction assays in recombinant influenza A viruses (e.g., A/M2 mutants) to confirm efficacy against resistant strains .
- Docking Studies : Computational modeling (e.g., AutoDock Vina) to predict binding affinity to viral targets .
How can chemical engineering principles optimize scale-up?
Q. Advanced
- Process Intensification : Membrane separation technologies (e.g., nanofiltration) to recover solvents like THF .
- Flow Chemistry : Continuous reactors to improve heat/mass transfer during cyclization steps .
- Process Control : Real-time PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor reaction progress .
What analytical techniques confirm structural integrity?
Q. Basic/Advanced
- ¹H/¹³C NMR : Peaks at δ 2.8–3.2 ppm for amine protons; sp³ carbons in the 20–50 ppm range .
- X-ray Crystallography : Resolves absolute configuration of spirocenters (see Supplementary Information in ).
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., residual DMF) .
How are safety data gaps addressed in ecological risk assessments?
Q. Advanced
- Read-Across Models : Use toxicity data from structurally similar amines (e.g., cyclohexylamine derivatives) to estimate LC50 values .
- QSAR Predictions : Computational tools (e.g., ECOSAR) to predict biodegradation and bioaccumulation potential .
- Microtox® Assays : Acute toxicity screening using Vibrio fischeri luminescence inhibition .
What computational tools aid in structure-activity relationship (SAR) studies?
Q. Advanced
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., M2 channel binding) over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for mutations (e.g., V27A in influenza A) to guide analog design .
- ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetic properties .
How are reaction intermediates characterized spectroscopically?
Q. Basic/Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
